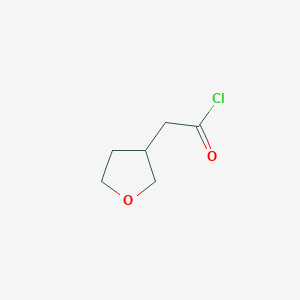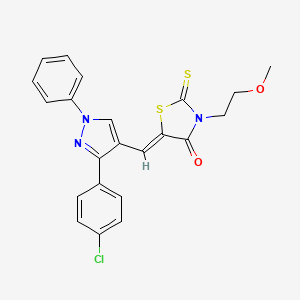
6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline is a quinoline derivative, which is a class of compounds known for their wide spectrum of biodynamic activities and their use as potent therapeutic agents . Although the specific compound is not directly mentioned in the provided papers, the general class of quinoline derivatives is recognized for its significance in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step reactions that may include the formation of intermediates such as quinoline-4-carbohydrazides. These intermediates can then react with other reagents, such as carbon disulphide and potassium hydroxide, to form the core quinoline structure. Subsequent reactions, possibly with hydrazine hydrate, can lead to the final compounds . The synthesis process is crucial for ensuring the purity and yield of the desired quinoline derivatives.
Molecular Structure Analysis
Quinoline derivatives can exhibit a variety of molecular conformations. For instance, in a related compound, the piperazine ring adopts a chair conformation, and there are significant dihedral angles between the quinoline ring system and the attached pyrimidine and methoxyphenyl rings . These structural features can influence the biological activity and interactions of the molecules with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their biological evaluation. The reactivity of these compounds can be influenced by the substituents on the quinoline core. The presence of functional groups such as amino triazole thiol rings can further react to form more complex structures, which may be crucial for the compounds' antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds in the crystal structure can affect the solubility and stability of the compounds. In a related compound, C—H⋯O hydrogen bonds link the molecules into chains, which could be indicative of the compound's solid-state properties . These properties are important for the formulation and delivery of the compounds as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approach
A green approach in the synthesis of quinoline derivatives, including those related to 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, involves using nanocrystalline titania-based sulfonic acid as a catalyst. This method offers an efficient, cost-effective, and eco-friendly route for the synthesis of piperazinyl-quinolinyl pyran derivatives, highlighting its potential for large-scale production due to the catalyst's reusability and the high yield of the synthesis process under solvent-free conditions (Murugesan, Gengan, & Krishnan, 2016).
Antimicrobial and Antimalarial Applications
Quinoline derivatives, including those structurally related to 6-Methyl-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds were found to exhibit significant activity against various microorganisms and P. falciparum, suggesting their potential as therapeutic agents in treating infections and malaria (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Cytotoxic Properties for Cancer Treatment
Research into quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety has shown that these compounds possess pronounced cancer cell growth inhibitory effects. Such derivatives can be significant in developing new anticancer agents, with some compounds demonstrating selective activity against pancreas and cervical cancer cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Histamine H4 Receptor Inverse Agonists
The scaffold hopping approach led to the identification of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists. This discovery not only offers insights into the receptor's pharmacology but also suggests the potential for these compounds to possess anti-inflammatory properties, highlighting their therapeutic potential in treating conditions mediated by histamine H4 receptor activity (Smits et al., 2008).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-20-12-13-24-23(18-20)26(25(19-27-24)32(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)21-8-4-2-5-9-21/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDKNBKLLCTEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2528287.png)
![3-{[4-(Dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2528291.png)
![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)
